Cas no 34281-22-6 (Ethylenediamine-d8)

Ethylenediamine-d8 化学的及び物理的性質
名前と識別子
-
- 1,2-Ethane-1,1,2,2-d4-di(amine-d2)(9CI)
- 1,1,2,2,N,N,N',N'-octadeuterio-ethane-1,2-diamine
- 1,2-epoxypropyl 3-cyclohexenecarboxylate
- 1',2'-epoxypropyl 3-cyclohexenylcarboxylate
- 1,2-Ethandiamin-d(8)
- 3-Cyclohexene-1-carboxylic acid, oxiranylmethyl ester
- CTK0J4495
- cyclohex-3-enecarboxylic acid oxiranylmethyl ester
- perdeutero-ethylenediamine
- ETHYLENEDIAMINE-D8
- N,N,N',N',1,1,2,2-octadeuterioethane-1,2-diamine
- D99724
- 34281-22-6
- Ethylenediamine-d8
-
- インチ: InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2/hD4
- InChIKey: PIICEJLVQHRZGT-DMPFXTKESA-N
- ほほえんだ: N([2H])(C([2H])([2H])C([2H])([2H])N([2H])[2H])[2H]
計算された属性
- せいみつぶんしりょう: 68.119
- どういたいしつりょう: 68.119
- 同位体原子数: 8
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 4
- 回転可能化学結合数: 1
- 複雑さ: 6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52A^2
- 疎水性パラメータ計算基準値(XlogP): _2
Ethylenediamine-d8 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E917696-2mg |
Ethylenediamine-d8 |
34281-22-6 | 2mg |
$81.00 | 2023-05-18 | ||
A2B Chem LLC | AF66790-100mg |
ETHYLENEDIAMINE-D8 |
34281-22-6 | 100mg |
$633.00 | 2024-04-20 | ||
TRC | E917696-10mg |
Ethylenediamine-d8 |
34281-22-6 | 10mg |
$ 144.00 | 2023-09-07 | ||
TRC | E917696-1mg |
Ethylenediamine-d8 |
34281-22-6 | 1mg |
$ 64.00 | 2023-09-07 |
Ethylenediamine-d8 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Ethylenediamine-d8に関する追加情報
Ethylenediamine-d8: Applications and Significance in Modern Chemical Research
Ethylenediamine-d8, a deuterated derivative of Ethylene diamine, is a compound of significant interest in the field of chemical research and pharmaceutical development. With a CAS number of 34281-22-6, this molecule has found extensive applications due to its unique properties and stability. The introduction of deuterium atoms into the ethylenediamine structure enhances its suitability for various analytical and synthetic processes, making it a valuable tool in both academic and industrial settings.
The primary significance of Ethylene diamine-d8 lies in its role as a solvent and intermediate in organic synthesis. Its deuterated form provides a means to study reaction mechanisms without interference from hydrogen isotopes, which is particularly crucial in spectroscopic studies. The use of deuterated compounds has become increasingly prevalent in NMR (Nuclear Magnetic Resonance) spectroscopy, where the absence of hydrogen signals from deuterium allows for clearer resolution of complex molecular structures.
In recent years, the applications of Ethylene diamine-d8 have expanded into the pharmaceutical industry. Researchers are leveraging its stability and isotopic purity to develop new drug formulations and to investigate metabolic pathways. The deuterated version of ethylenediamine is particularly useful in drug metabolism studies, where it helps in tracking the degradation and absorption processes of pharmaceutical compounds. This has led to significant advancements in understanding how drugs interact with biological systems, ultimately contributing to the development of more effective medications.
Moreover, Ethylene diamine-d8 has found utility in the field of materials science. Its ability to act as a chelating agent makes it valuable in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications, from gas storage and separation to catalysis. The deuterated form enhances the precision of structural analysis, allowing researchers to fine-tune the properties of these materials for specific applications.
One of the most exciting areas where Ethylene diamine-d8 is making an impact is in environmental chemistry. The compound's stability under various conditions makes it an ideal candidate for studying environmental pollutants and their degradation pathways. By using deuterated ethylenediamine as a tracer, scientists can better understand how pollutants move through ecosystems and how they are broken down over time. This information is crucial for developing strategies to mitigate environmental contamination and protect ecosystems.
The synthesis of Ethylene diamine-d8 is another area where advancements have been made. Modern techniques have enabled the production of high-purity deuterated ethylenediamine, which is essential for many high-resolution spectroscopic techniques. The ability to produce this compound on an industrial scale has democratized its use among researchers worldwide, fostering innovation across multiple disciplines.
Future research directions for Ethylene diamine-d8 are promising and diverse. In pharmaceuticals, there is growing interest in using deuterated compounds to improve drug bioavailability and reduce side effects. In materials science, researchers are exploring new ways to utilize this compound in the development of advanced materials with tailored properties. Additionally, its role in environmental monitoring is expected to expand as new analytical techniques become available.
In conclusion, Ethylene diamine-d8 (CAS no. 34281-22-6) is a versatile compound with far-reaching applications across multiple scientific disciplines. Its unique properties make it an indispensable tool for researchers seeking precision and stability in their work. As scientific understanding continues to evolve, it is likely that new uses for this compound will emerge, further solidifying its importance in modern chemical research.
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